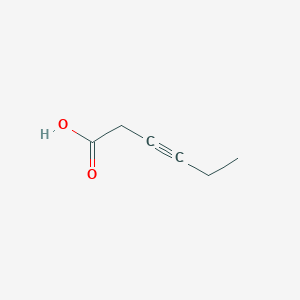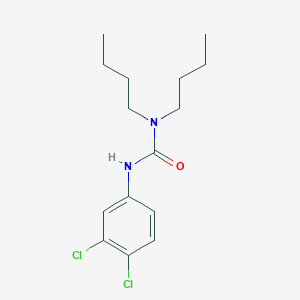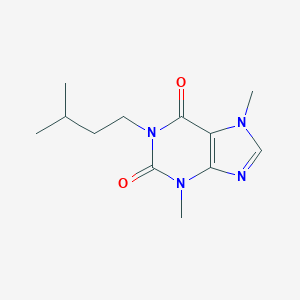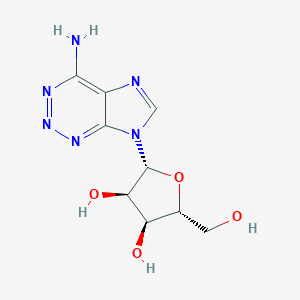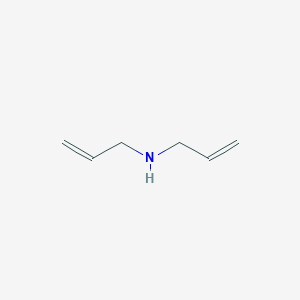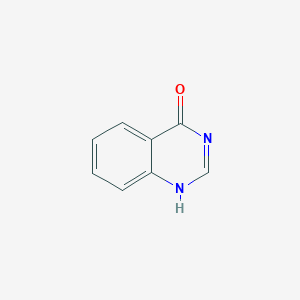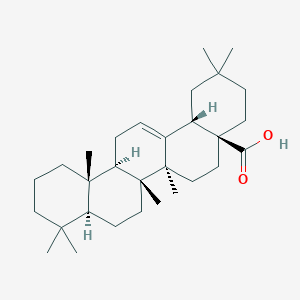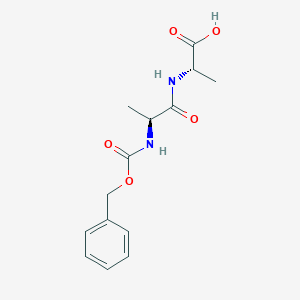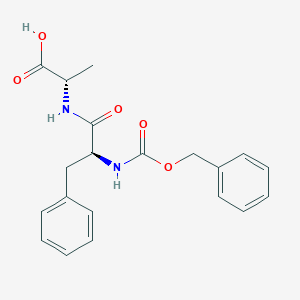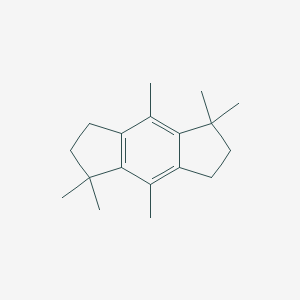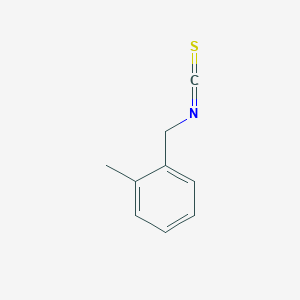
2-Methylbenzyl isothiocyanate
Overview
Description
2-Methylbenzyl isothiocyanate is a chemical compound that is part of the aryl isothiocyanate family. While the provided papers do not directly discuss 2-methylbenzyl isothiocyanate, they do provide insights into the synthesis, structure, and reactions of related isothiocyanate compounds, which can be extrapolated to understand the properties and chemistry of 2-methylbenzyl isothiocyanate.
Synthesis Analysis
The synthesis of related isothiocyanate compounds often involves the reaction of amines with isothiocyanates. For instance, the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides under metal-free conditions is described, using secondary and tertiary amine-derived formamides as amino sources . Another method involves the iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines, which is a sustainable approach that eliminates the need for expensive transition-metal catalysts . These methods could potentially be adapted for the synthesis of 2-methylbenzyl isothiocyanate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isothiocyanate derivatives can be characterized using various spectroscopic techniques. For example, the structural and conformational properties of thiourea derivatives synthesized from methylbenzoyl isothiocyanates were determined by X-ray single crystal diffraction, FT-IR, Raman, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of 2-methylbenzyl isothiocyanate and provide detailed information about its conformation and intermolecular interactions.
Chemical Reactions Analysis
Isothiocyanates are known to participate in a variety of chemical reactions. The formation of carbonyl ylides and their reactions with isothiocyanates have been studied, showing that isothiocyanates can undergo multiple cycloadditions . Additionally, the synthesis of 2-benzimidazolylthioureas from natural isothiocyanates and 2-amino-1-methylbenzimidazole demonstrates the reactivity of isothiocyanates with amines to form thiourea derivatives . These reactions highlight the versatility of isothiocyanates in organic synthesis, which would also apply to 2-methylbenzyl isothiocyanate.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives can be inferred from their molecular structure and the nature of their substituents. For example, the crystal structure of a pyrimidobenzothiazole derivative provides insights into the molecular geometry and the influence of the sulfur atom in the molecular π-bonding . Similarly, the thermal behavior and molecular geometry of a S-methyldithiocarbazate derivative were studied using thermogravimetric analysis and density functional theory . These studies can help predict the stability, reactivity, and other properties of 2-methylbenzyl isothiocyanate.
Scientific Research Applications
-
Antimicrobial Properties
- Isothiocyanates have been studied for their antimicrobial activity against human infections . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales .
- The outcomes of these studies have shown that isothiocyanates can be effective against a variety of microbial infections .
-
Anti-inflammatory and Anticancer Properties
- Isothiocyanates exhibit various biological characteristics, including anti-inflammatory and anticancer properties .
- These compounds have attracted the attention of biologists and chemists due to their potential therapeutic applications .
- The outcomes of these studies have shown that isothiocyanates can have beneficial effects in reducing inflammation and inhibiting the growth of cancer cells .
-
Synthetic Chemistry
- Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry .
- They are prepared from a variety of starting materials, and the synthetic methods are categorized into three types based on the starting materials and functional groups .
- The outcomes of these advancements in the synthesis of isothiocyanates have led to a variety of isothiocyanates with diverse structures .
-
Sustainable Synthesis
- A more sustainable method for synthesizing isothiocyanates has been developed .
- This method involves a multicomponent reaction using isocyanides, elemental sulfur, and amines .
- The outcomes of this new catalytic reaction have shown that it can be optimized in terms of sustainability, especially considering benign solvents .
-
Food Applications
- Isothiocyanates have received attention from researchers for their possible application in the food industry .
- They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .
- Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .
- They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
-
Phytochemicals in Human Health
- Isothiocyanates are highly reactive organo-sulphur phytochemicals and are product of hydrolysis of glucosinolates which are present mainly in the cruciferous vegetables .
- These compounds due to their unique chemical reactivity possess anti-cancer, anti-inflammatory, and neuroprotective properties .
- Epidemiological and experimental evidences suggest that isothiocyanates reduce oxidative stress and act as indirect antioxidants as well as antimicrobials .
Safety And Hazards
properties
IUPAC Name |
1-(isothiocyanatomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUOZZRRNTUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168279 | |
| Record name | 2-Methylbenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzyl isothiocyanate | |
CAS RN |
16735-69-6 | |
| Record name | 2-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16735-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



